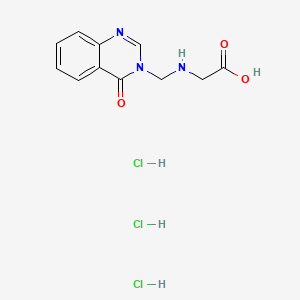
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride is a compound of significant interest in the fields of chemistry and biology. This compound features a quinazolinone moiety, which is known for its diverse biological activities. The trihydrochloride form enhances its solubility, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride typically involves the reaction of glycine with a quinazolinone derivative. The process often includes steps such as:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Alkylation: The quinazolinone core is then alkylated with a glycine derivative under basic conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its trihydrochloride form using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine: This compound also features a glycine moiety attached to a heterocyclic ring and exhibits similar hydrogen-bonding properties .
Uniqueness
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride is unique due to its specific quinazolinone structure, which imparts distinct biological activities and chemical reactivity. Its trihydrochloride form enhances its solubility, making it more versatile for various applications.
Properties
CAS No. |
75159-45-4 |
|---|---|
Molecular Formula |
C11H14Cl3N3O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2-[(4-oxoquinazolin-3-yl)methylamino]acetic acid;trihydrochloride |
InChI |
InChI=1S/C11H11N3O3.3ClH/c15-10(16)5-12-6-14-7-13-9-4-2-1-3-8(9)11(14)17;;;/h1-4,7,12H,5-6H2,(H,15,16);3*1H |
InChI Key |
FVYBNPUORCFLJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNCC(=O)O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















